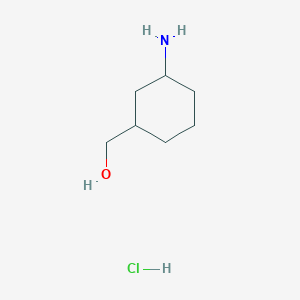

3-Amino-cyclohexyl-methanol hydrochloride

Description

Significance of Cyclohexyl Amino Alcohol Scaffolds in Modern Chemical Transformations

Substituted cyclohexyl amino alcohols represent a privileged structural motif in modern organic chemistry. Their rigid cyclic framework, combined with the presence of both amino and alcohol functional groups, imparts unique stereochemical properties and reactivity. These scaffolds are of great interest due to their structural and biological importance. nih.govresearchgate.net Acyclic 1,3-amino alcohols, a related class, are key structural components of numerous natural products and potent drugs. nih.govresearchgate.net The cyclohexyl framework provides a conformationally restricted backbone, which is highly advantageous in asymmetric synthesis where precise control of three-dimensional space is paramount.

The bifunctional nature of these compounds allows them to act as versatile ligands for a wide range of metal-catalyzed reactions. researchgate.net The amino and hydroxyl groups can coordinate to a metal center, forming a stable chelate ring that influences the catalytic activity and selectivity of the metal. Furthermore, these scaffolds are extensively used as chiral building blocks and auxiliaries in asymmetric synthesis. nih.govresearchgate.net Their incorporation into a synthetic route allows for the transfer of chirality, enabling the construction of complex enantiomerically pure molecules. The value of the chiral β-amino alcohol scaffold is highlighted by its prevalence in pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn

Historical Context of Cyclohexyl Amino Alcohol Synthesis and Utility in Academic Research

The study of amino alcohols has a rich history, driven by their presence in biologically active compounds and their utility in synthesis. nih.govresearchgate.net Early methods often focused on the reduction of amino acids or the aminolysis of epoxides, but these approaches sometimes faced limitations in scope and stereocontrol. researchgate.net The development of more sophisticated synthetic methods has been a continuous area of research. For instance, the reduction of β-enaminoketones has been explored as a viable route to produce both cis- and trans-1,3-aminocyclohexanols. nih.govpsu.edu

Historically, accessing specific stereoisomers of substituted cyclohexanes has been a significant challenge. Much research has been dedicated to developing stereoselective methods to overcome this. Strategies such as substrate control, auxiliary control, and reagent control have been developed to guide the formation of new stereogenic centers. sigmaaldrich.com In recent years, advanced catalytic methods, including chromium-catalyzed asymmetric cross-couplings and enantioselective radical C–H aminations, have emerged as powerful tools for synthesizing chiral amino alcohols with high efficiency and selectivity, bypassing many of the steps required in traditional methods. westlake.edu.cnnih.gov This continuous evolution of synthetic strategies underscores the enduring importance of these compounds in academic and industrial research.

Scope and Research Objectives for 3-Amino-cyclohexyl-methanol Hydrochloride

Within the broad class of cyclohexyl amino alcohols, this compound serves as a specific and valuable research compound. Its structure, featuring a 1,3-relationship between the aminomethyl and hydroxymethyl substituents on a cyclohexane (B81311) ring, makes it a target for studies in stereoselective synthesis and catalysis. Research objectives for this compound focus on several key areas.

A primary objective is the development of efficient and stereoselective synthetic routes to access its various stereoisomers (cis/trans and R/S). nih.gov Understanding how to selectively produce one isomer over another is crucial for its application in asymmetric catalysis. Another research goal is to explore its utility as a chiral ligand or building block. By coordinating with metal catalysts, it has the potential to induce high levels of enantioselectivity in chemical transformations. researchgate.net Furthermore, its bifunctional nature makes it an ideal starting point for the synthesis of more complex molecules, including novel pharmaceutical agents and materials. nih.gov Investigating the relationship between its stereochemistry and its function in these applications remains a significant and active area of research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-aminocyclohexyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7,9H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXNLOACNPXMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920966-27-4 | |

| Record name | rac-[(1R,3S)-3-aminocyclohexyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino Cyclohexyl Methanol Hydrochloride

Diverse Synthetic Routes and Pathway Analysis

The synthesis of 3-Amino-cyclohexyl-methanol and its derivatives is approached through various strategic pathways, emphasizing either the sequential modification of simple precursors or the assembly from complex fragments.

Multi-Step Conversions from Readily Available Precursors

A prominent strategy for synthesizing 3-aminocyclohexanol (B121133) derivatives involves a multi-step sequence starting from readily available 1,3-cyclohexanediones. nih.govresearchgate.netmdpi.com This pathway is valued for its use of accessible and cost-effective starting materials.

The process begins with a condensation reaction between a 1,3-cyclohexanedione (B196179) (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an amine, such as benzylamine (B48309) or (S)-α-methylbenzylamine. nih.govmdpi.com This reaction, typically conducted in toluene (B28343) at reflux with azeotropic removal of water, yields a β-enaminoketone intermediate. mdpi.com The subsequent step involves the reduction of this enaminoketone. A common method employs sodium in a mixture of THF and isopropyl alcohol at room temperature, which reduces the ketone and the enamine functionalities to afford a diastereomeric mixture of the corresponding cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net The final step to obtain the hydrochloride salt involves treating the amino alcohol with hydrochloric acid.

Another established multi-step route involves the catalytic hydrogenation of substituted phenols. For instance, m-acetamidophenol can be hydrogenated to yield a mixture of cis- and trans-3-aminocyclohexanol isomers. researchgate.net This method leverages the aromatic ring as a latent source of the cyclohexane (B81311) core. Similarly, derivatives of 4-aminobenzoic acid can be reduced to form aminocyclohexane structures, which can then be further modified. google.comgoogle.com

Table 1: Multi-Step Synthesis of 3-Aminocyclohexanol Derivatives

| Starting Material | Key Intermediates | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 4,4-dimethyl-1,3-cyclohexanedione & Benzylamine | β-Enaminoketone | 1) Toluene, reflux; 2) Na, THF/isopropyl alcohol | cis/trans-3-(Benzylamino)-5,5-dimethylcyclohexan-1-ol | nih.govmdpi.com |

| m-Acetamidophenol | Not specified | Catalytic Hydrogenation | cis/trans-3-Aminocyclohexanol | researchgate.net |

| p-Aminobenzoic acid | 4-Aminocyclohexanecarboxylic acid | 5% Ru/C, H2 (15 bar), 10% NaOH, 100°C | cis/trans-4-Aminocyclohexanecarboxylic acid | google.com |

Convergent and Divergent Synthetic Strategies

Modern synthetic planning often employs convergent or divergent strategies to enhance efficiency and create molecular diversity. wikipedia.orgresearchgate.net

A divergent synthesis approach for 3-amino-cyclohexyl-methanol hydrochloride could start from a common, pluripotent intermediate, such as a protected cyclohexene (B86901) derivative. This intermediate, possessing multiple reaction sites, can be subjected to different reaction sequences to yield various stereoisomers or analogues of the target compound. For example, a protected allylic alcohol on a cyclohexene ring could be functionalized through different stereoselective dihydroxylation or epoxidation reactions to create a range of polyhydroxylated aminocyclohexane derivatives. nih.gov This strategy is highly efficient for building libraries of related compounds for structure-activity relationship studies. wikipedia.org

A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then coupling them at a late stage. researchgate.net For a molecule like 3-amino-cyclohexyl-methanol, this is less common but could be envisioned by coupling a fragment containing the amino group with another containing the hydroxymethyl group onto a cyclohexane precursor. While potentially reducing the number of linear steps, this approach requires careful design of the coupling reaction to be effective.

Strategic Use of Protecting Group Chemistry in Aminocyclohexylmethanol Synthesis

Protecting groups are indispensable in the multi-step synthesis of bifunctional molecules like 3-amino-cyclohexyl-methanol to ensure chemoselectivity. wikipedia.org Both the amino and hydroxyl groups are reactive under many conditions, necessitating their temporary masking.

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). tcichemicals.comug.edu.pl The Boc group is stable under basic and catalytic reduction conditions but is easily removed with acid, such as trifluoroacetic acid. tcichemicals.com The Cbz group is stable to mild acidic and basic conditions and is typically cleaved by catalytic hydrogenation. The choice of protecting group is critical and depends on the reaction conditions planned for subsequent steps. For example, in syntheses involving enzymatic resolution, N-protecting groups like Cbz are used to facilitate the lipase-catalyzed acylation, which allows for the separation of enantiomers. researchgate.net

The hydroxyl group is often protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is robust but can be removed selectively using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride) or acid. wikipedia.org Acetyl (Ac) or benzoyl (Bz) esters are also used, offering different stability profiles and deprotection methods. tcichemicals.com The strategic selection and sequential removal of these protecting groups allow for the controlled manipulation of the molecule throughout the synthetic sequence.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of 3-amino-cyclohexyl-methanol, providing efficient and stereoselective methods for key transformations.

Hydrogenation-Based Methodologies

Catalytic hydrogenation is a cornerstone for synthesizing the saturated cyclohexane ring from aromatic precursors. acs.org The choice of catalyst and conditions can profoundly influence the stereochemical outcome of the reaction, providing a method to switch between cis and trans isomers.

For example, the hydrogenation of phenol (B47542) derivatives can be directed to yield specific diastereomers. acs.orgresearchgate.net Research has shown that using a palladium-on-alumina catalyst for the hydrogenation of substituted phenols tends to produce the thermodynamically more stable trans-cyclohexanol products. acs.org Conversely, employing rhodium-based catalysts, such as [Rh(COD)Cl]₂, preferentially delivers the cis-isomers, which result from an all-cis addition of hydrogen to one face of the aromatic ring. acs.orgresearchgate.net Ruthenium on carbon (Ru/C) is another effective catalyst for the hydrogenation of aminobenzoic acids, often yielding a mixture of isomers that can be influenced by the reaction conditions. google.comgoogle.com

Table 2: Catalyst-Dependent Stereoselectivity in Arene Hydrogenation

| Substrate Type | Catalyst | Major Product Isomer | Reference |

|---|---|---|---|

| Phenol Derivatives | Palladium on Alumina (B75360) | trans-Cyclohexanol | acs.orgresearchgate.net |

| Phenol Derivatives | Rhodium-based (e.g., [Rh(COD)Cl]₂) | cis-Cyclohexanol | acs.orgresearchgate.net |

| p-Aminobenzoic Acid | Ruthenium on Carbon (Ru/C) | trans-4-Aminocyclohexanecarboxylic acid (as major) | google.com |

Transition Metal-Mediated Transformations

Beyond hydrogenation, other transition metal-catalyzed reactions are crucial for the efficient construction of key bonds in aminocyclohexylmethanol and its precursors. nih.govresearchgate.net Palladium, rhodium, and iridium catalysts are frequently used to forge carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high precision.

A notable example is the allylic C-H amination, which can directly install an amino group adjacent to a double bond, providing a route to syn-1,3-amino alcohol motifs. nih.gov Such reactions offer a step-economical alternative to traditional multi-step sequences. Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in modern synthesis. researchgate.net While not always applied directly to the final target, these methods are used to build complex precursors. For instance, palladium-catalyzed aminocarbonylation can be used to form amide bonds, which are present in many precursors and related structures. nih.govresearchgate.net Iridium and rhodium catalysts have also been employed in C-H activation/amination reactions to form C-N bonds intramolecularly, leading to various N-heterocycles that share structural motifs with the target compound's precursors. nih.gov

Biocatalytic Pathways for Cyclohexyl Amino Alcohol Construction

The synthesis of chiral amino alcohols, including the structural motif found in 3-Amino-cyclohexyl-methanol, is increasingly benefiting from biocatalytic approaches. These enzymatic methods offer high stereoselectivity and operate under mild conditions, presenting a greener alternative to traditional chemical synthesis. whiterose.ac.uk Key enzyme classes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), are particularly relevant for the construction of such cyclohexyl amino alcohols. researchgate.net

Biocatalytic reductive amination stands out as a primary strategy. researchgate.netwikipedia.org This process typically involves the conversion of a carbonyl group to an amine. For the synthesis of 3-Amino-cyclohexyl-methanol, a plausible starting material would be 3-hydroxycyclohexanecarbaldehyde or a protected equivalent. An amine dehydrogenase or an imine reductase, in the presence of an ammonia (B1221849) source, could then catalyze the asymmetric reduction of the intermediate imine to form the desired aminocyclohexylmethanol.

Recent research has focused on the discovery and engineering of novel AmDHs and IREDs with broad substrate scopes and high efficiencies. For instance, wild-type AmDHs have demonstrated efficacy in the synthesis of various small chiral amines and amino alcohols, achieving high conversions and enantioselectivities. whiterose.ac.ukfrontiersin.org The choice of enzyme is critical and often requires screening a panel of candidates to find one with optimal activity and stereoselectivity for the specific cyclohexyl substrate. A study on a range of AmDHs, including CfusAmDH, MsmeAmDH, and MicroAmDH, showed their capability to produce small 2-aminoalkanes and hydroxylated amines with excellent optical purity. frontiersin.org While not directly tested on 3-Amino-cyclohexyl-methanol, these enzymes are promising candidates for its synthesis.

The general reaction scheme for the biocatalytic reductive amination to produce a cyclohexyl amino alcohol is depicted below:

Figure 1: General Scheme for Biocatalytic Reductive Amination

This is a generalized representation and the actual mechanism may involve enzyme-bound intermediates.

The selection of the enzyme and reaction conditions is paramount for achieving high stereoselectivity, particularly when multiple chiral centers are present, as in the case of 3-Amino-cyclohexyl-methanol. The table below summarizes findings from studies on related amino alcohol syntheses, which can inform the development of a process for the target compound.

| Enzyme Class | Substrate Example | Product Example | Key Findings | Reference |

| Amine Dehydrogenase (AmDH) | Butan-2-one | (S)-Butan-2-amine | High conversion (up to 97.1%) and enantioselectivity (93.6% ee) with MsmeAmDH. frontiersin.org | frontiersin.org |

| Imine Reductase (IRED) | Various ketones | Chiral amines | Engineered IREDs can achieve >99.9% ee and >99% conversion. researchgate.net | researchgate.net |

| Lipase | Racemic trans-2-azidocycloalkanols | Optically active alcohols | Kinetic resolution with lipases from Candida cylindracea and Pseudomonas sp. yielded products with 85 to >98% e.e. | N/A |

Process Optimization and Scalability in Laboratory-Scale Production

Optimizing the laboratory-scale production of this compound involves a multi-faceted approach, focusing on maximizing yield, purity, and efficiency. Key parameters for optimization include reaction conditions, catalyst loading, substrate concentration, and downstream processing.

For a biocatalytic process, optimization would center on creating the ideal environment for the chosen enzyme. This includes adjusting the pH, temperature, and buffer system. For instance, many reductive amination reactions are carried out at a slightly alkaline pH (e.g., pH 8.0-9.0) and at temperatures around 25-30°C to ensure enzyme stability and activity. whiterose.ac.ukacs.org A study on the synthesis of ε-caprolactone using a whole-cell biocatalyst performed the reaction in a 50 mM Tris-HCl buffer at pH 8.0 and 25°C. acs.org

Substrate and enzyme loading are critical for scalability. Increasing the substrate concentration is desirable for process efficiency but can lead to substrate or product inhibition of the enzyme. A systematic study of substrate tolerance is therefore necessary. In the semi-preparative synthesis of (S)-butan-2-amine, a substrate concentration of 150 mM was successfully used. frontiersin.org The use of whole-cell biocatalysts, where the enzyme is overexpressed in a microbial host like E. coli, can be advantageous for scalability as it can enhance enzyme stability and simplify handling. acs.org

Downstream processing to isolate and purify this compound is a crucial step. A typical laboratory-scale purification protocol might involve the following steps:

Cell removal: If a whole-cell biocatalyst is used, centrifugation is the initial step to separate the cells from the reaction mixture. acs.org

Extraction: The product can be extracted from the aqueous reaction medium using an organic solvent.

Purification: Chromatographic techniques, such as column chromatography, are often employed to achieve high purity.

Salt formation: The purified 3-Amino-cyclohexyl-methanol free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt.

Final isolation: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

The following table outlines key parameters and their typical ranges for the laboratory-scale optimization of a biocatalytic synthesis.

| Parameter | Typical Range/Considerations | Rationale |

| pH | 7.0 - 9.0 | Enzyme activity and stability are highly pH-dependent. |

| Temperature (°C) | 25 - 40 | Balances reaction rate with enzyme stability. |

| Enzyme Loading | 0.5 - 5 mg/mL (purified) or 50 g/L (wet cells) | Affects reaction rate and overall cost. |

| Substrate Concentration (mM) | 50 - 200 | Higher concentrations improve space-time yield but risk inhibition. frontiersin.org |

| Cofactor Regeneration | Required for NAD(P)H-dependent enzymes | A secondary enzyme system (e.g., glucose dehydrogenase) is often used. frontiersin.org |

| Purification Method | Extraction, Chromatography | Essential for removing impurities and isolating the final product. |

By systematically optimizing these parameters, a robust and scalable laboratory process for the synthesis of this compound can be developed.

Stereochemistry and Its Implications in Synthesis

Analysis of Stereoisomers (cis/trans and R/S)

The 3-Amino-cyclohexyl-methanol structure can exist as multiple stereoisomers due to the presence of two stereocenters on the cyclohexane (B81311) ring (at carbons 1 and 3). This gives rise to both diastereomers and enantiomers.

Diastereomers (cis and trans): The relative orientation of the amino and hydroxymethyl groups determines whether the isomer is cis (both groups on the same face of the ring) or trans (on opposite faces). In the chair conformation, the cis isomer will typically have one substituent in an axial position and the other in an equatorial position, while the more stable trans isomer can have both substituents in equatorial positions. nih.govresearchgate.net

Enantiomers (R/S): Each diastereomer (cis and trans) is chiral and exists as a pair of enantiomers. For example, the trans isomer exists as (1R,3R) and (1S,3S) enantiomers, while the cis isomer exists as (1R,3S) and (1S,3R) enantiomers. The specific stereoisomer (1R,3R)-3-aminocyclohexyl]methanol;hydrochloride is a trans isomer. nih.gov

Stereoselective Synthesis Methodologies

Achieving control over the stereochemical outcome of a reaction is a central goal of modern organic synthesis. For compounds like 3-amino-cyclohexyl-methanol, stereoselective synthesis is crucial to obtain a single, desired isomer. Research has focused on methods to selectively produce either the cis or trans diastereomers.

One effective methodology involves the stereoselective reduction of a β-enaminoketone precursor. nih.gov The diastereoselectivity of this reduction (the preference for forming the cis or trans product) can be influenced by the steric bulk of the substituents on the enaminone. For instance, the reduction of an enaminone derived from (S)-α-methylbenzylamine has been shown to produce the corresponding amino alcohol with a high preference for the cis isomer (an 89:11 cis:trans ratio was reported). nih.govpsu.edu The high diastereoselectivity is explained by the approach of the reducing agent to an intermediate allyl anion, where one face is sterically hindered by the chiral auxiliary group. nih.gov By carefully choosing the starting materials and reaction conditions, chemists can favor the formation of one diastereomer over the other.

Role of Stereoisomers in Stereoselective Synthesis

The different stereoisomers of a chiral molecule like 3-Amino-cyclohexyl-methanol can have profoundly different properties and applications, particularly when used as chiral auxiliaries or ligands in stereoselective synthesis. The spatial arrangement of the coordinating amino and alcohol groups is fixed in each isomer, and this rigid structure is what allows for the effective transfer of stereochemical information.

When used as a ligand in a metal-catalyzed reaction, a single enantiomer (e.g., the 1R,3R isomer) will create a specific chiral pocket around the metal center. This forces the reactants to approach the catalyst in a particular orientation, leading to the preferential formation of one enantiomer of the product. A different stereoisomer of the ligand (e.g., the 1S,3S or a cis isomer) would have a different three-dimensional structure, creating a different chiral pocket and potentially leading to the opposite enantiomer of the product or lower selectivity. Therefore, access to stereochemically pure isomers of 3-Amino-cyclohexyl-methanol is essential for its rational application in asymmetric catalysis. researchgate.netwestlake.edu.cn

Reactivity and Derivatization Studies of 3 Amino Cyclohexyl Methanol Hydrochloride

Reactions Involving the Amine Functionality

The primary amine on the cyclohexane (B81311) ring is a nucleophilic center that can engage in a variety of bond-forming reactions. Its reactivity is foundational to the synthesis of more complex molecules.

N-Alkylation and Acylation Reactions

The nitrogen atom of 3-Amino-cyclohexyl-methanol can be readily functionalized through N-alkylation and N-acylation. Direct alkylation with alkyl halides can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products, and potentially even the formation of a quaternary ammonium (B1175870) salt. msu.edu

To achieve selective mono-N-alkylation of amino alcohols, specialized methods have been developed. One such approach involves chelation with 9-borabicyclononane (B1260311) (9-BBN), which forms a stable chelate, effectively protecting the amine and allowing for selective mono-alkylation. organic-chemistry.org This strategy is particularly effective for 1,3-amino alcohols. organic-chemistry.org Another environmentally benign method for N-alkylation uses dialkyl carbonates, which can serve as both the alkylating agent and the solvent, releasing only alcohol and carbon dioxide as byproducts. nih.gov

N-acylation, in contrast, is typically a high-yield reaction that proceeds cleanly. Acylating agents like acyl chlorides or anhydrides react readily with the amine to form stable amide derivatives. nih.gov This reaction is often used in analytical chemistry to derivatize amines to improve their chromatographic properties and stability. nih.gov For instance, derivatization with dimethylaminoacetyl chloride can be performed at room temperature. nih.gov

| Reaction Type | Reagent Class | Example Reagent | Expected Product Type | Notes |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine, Quaternary Salt | Often leads to multiple alkylations. msu.edu |

| Selective Mono-N-Alkylation | Chelating Agent + Alkyl Halide | 9-BBN then Alkyl Halide | Secondary Amine | High selectivity for 1,3-amino alcohols. organic-chemistry.org |

| N-Alkylation | Dialkyl Carbonate | Dimethyl Carbonate (DMC) | Secondary Amine | Considered a green alkylation method. nih.gov |

| N-Acylation | Acyl Chloride | Acetyl Chloride | N-acyl Amide | Generally a clean and efficient reaction. nih.gov |

| N-Acylation | Acid Anhydride | Acetic Anhydride | N-acyl Amide | Commonly used for derivatization. nih.gov |

Formation of Nitrogen-Containing Heterocycles

The bifunctional nature of 3-Amino-cyclohexyl-methanol, possessing both a nucleophilic amine and a hydroxyl group in a 1,3-relationship, makes it a prime candidate for the synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov These structures are significant scaffolds in medicinal chemistry. rsc.orgnih.gov

One powerful method is metal-catalyzed dehydrative cyclization. pitt.edu For example, a γ-hydroxy amide, which could be formed by the N-acylation of 3-Amino-cyclohexyl-methanol, can be converted into the corresponding nitrogen-containing heterocycle, such as an oxazine. pitt.edu Such reactions are often promoted by catalysts in solvents like hexafluoroisopropanol (HFIP), which helps to stabilize cationic intermediates and sequester the water byproduct. pitt.edu The condensation of an amine with a carbonyl compound, followed by cyclization, is a common strategy. The specific acid used as a catalyst can control whether the reaction stops at an intermediate Schiff base or proceeds to a fully cyclized product. mdpi.com

Amination Reactions and Mechanistic Pathways

The amine group of 3-Amino-cyclohexyl-methanol can serve as a nucleophile in various amination reactions to form carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net Modern catalytic systems have enabled the use of amines in reactions that were previously difficult, such as the coupling with aryl chlorides. nih.gov

For instance, nickel-catalyzed amination allows for the coupling of aryl chlorides with amines, including those introduced as their hydrochloride salts. nih.gov Another significant advancement is the palladium-catalyzed allylic C-H amination, which can form 1,3-amino alcohol motifs. nih.gov In this type of reaction, an intramolecular cyclization occurs where the amine attacks an allylic C-H bond activated by the palladium catalyst. The use of electron-deficient N-sulfonyl carbamate (B1207046) derivatives of the amine can dramatically improve reaction rates and yields. nih.gov The mechanism of these reactions typically involves a catalytic cycle where the metal center coordinates to the amine and the other reactant, facilitating the C-N bond formation.

Transformations of the Hydroxyl Functionality

The primary hydroxyl group offers a second site for derivatization, enabling transformations that are orthogonal to the chemistry of the amine group.

Esterification and Etherification Reactions

The primary alcohol functionality can readily undergo esterification when reacted with a carboxylic acid under acidic catalysis, a process known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction typically employs an excess of the alcohol or the removal of water to drive the reaction toward the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com A convenient method for preparing methyl esters of amino acids involves using methanol (B129727) in the presence of trimethylchlorosilane, which facilitates the reaction under mild, room-temperature conditions. nih.gov While 3-Amino-cyclohexyl-methanol is an amino alcohol, not an amino acid, this demonstrates a gentle method for esterification.

Etherification can be achieved through processes like the Williamson ether synthesis. This would typically involve deprotonating the hydroxyl group with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Expected Product Type | Notes |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction; water is a byproduct. masterorganicchemistry.commasterorganicchemistry.com |

| Esterification | Carboxylic Acid + Trimethylchlorosilane | Room Temperature | Ester | A mild and efficient method. nih.gov |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., Ethyl Bromide) | Stepwise addition | Ether | Requires initial formation of an alkoxide. |

Oxidation and Reduction Chemistry

The primary alcohol group in 3-Amino-cyclohexyl-methanol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. The selective oxidation of alcohols is a fundamental transformation in organic synthesis.

To obtain the corresponding aldehyde, (3-amino-cyclohexyl)carboxaldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like a Swern or Dess-Martin oxidation would be employed. These methods are designed to prevent over-oxidation to the carboxylic acid.

For the synthesis of the corresponding carboxylic acid, 3-(hydroxymethyl)cyclohexan-1-aminium, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent) would facilitate this transformation.

Reduction of the primary hydroxyl group is not a typical transformation unless it is first converted to a better leaving group (e.g., a tosylate) and then subjected to reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). More commonly, reduction chemistry would be applied to the products of oxidation; for example, the aldehyde formed via oxidation could be reduced back to the primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Cyclohexyl Ring Modifications and Functionalization

While specific studies on the hydrogenation and dehydrogenation of 3-Amino-cyclohexyl-methanol hydrochloride are not extensively documented in publicly available literature, the reactivity of analogous systems provides significant insights. The hydrogenation of aromatic precursors, such as substituted anilines, to form cyclohexylamines is a well-established industrial process. libretexts.org These reactions are typically performed under hydrogen pressure using heterogeneous catalysts.

Hydrogenation:

The complete saturation of an aromatic ring to a cyclohexane ring is a standard transformation. For instance, the hydrogenation of aniline (B41778) to cyclohexylamine (B46788) can be achieved with high conversion rates using various noble metal catalysts. libretexts.org Rhodium on alumina (B75360) (Rh/Al2O3) has shown high selectivity for this transformation. libretexts.org It is plausible that if 3-Amino-cyclohexyl-methanol were in a partially unsaturated state (i.e., as a cyclohexenyl or cyclohexadienyl derivative), it could be fully hydrogenated to the saturated cyclohexane ring under similar catalytic conditions.

Common catalysts for arene hydrogenation include rhodium, ruthenium, platinum, and palladium. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction, especially in the presence of other functional groups. researchgate.net For a molecule like 3-Amino-cyclohexyl-methanol, the amino and hydroxyl groups could potentially interact with the catalyst surface, influencing the reaction's stereochemistry and efficiency.

Dehydrogenation:

The reverse reaction, dehydrogenation of the cyclohexane ring to an aromatic system, is also a critical transformation, though generally more challenging for simple cyclohexanes without specific activating groups. Catalytic dehydrogenation often requires high temperatures and specific catalysts. For amino alcohols, dehydrogenation can be selective. For example, in the dehydrogenation of amino alcohols with both primary and secondary hydroxyl groups, certain catalysts can selectively oxidize the primary hydroxyl group while leaving the secondary one intact. While this example focuses on the alcohol functionality, it highlights the potential for selective transformations within the molecule.

The dehydrogenation of cyclohexylamines can lead to the formation of anilines. This process is a key step in certain industrial syntheses and is often catalyzed by metals like platinum or palladium, sometimes with promoters to enhance selectivity and prevent catalyst poisoning.

A summary of catalysts used in the hydrogenation of related aromatic compounds is presented in the table below.

| Catalyst | Substrate | Product | Key Findings |

| 5% Rh/Al2O3 | Aniline | Cyclohexylamine | >95% conversion with 93% selectivity at 80°C and 8 MPa CO2 pressure. libretexts.org |

| Rhodium-based catalysts | Phenol (B47542) derivatives | cis-Substituted cyclohexanols | High diastereoselectivity for the cis-isomer. proprep.com |

| Palladium-based catalysts | Phenol derivatives | trans-Substituted cyclohexanols | Favors the thermodynamically more stable trans-isomer. proprep.com |

| Ruthenium/chitin | Aromatic compounds | Cyclohexanes | Promotes hydrogenation under near-neutral, aqueous conditions. |

| Platinum catalysts | Kenoline in trifluoroacetic acid | Tetrahydrokenoline (benzene ring hydrogenated) | Solvent choice can direct the selectivity of hydrogenation. researchgate.net |

| Platinum catalysts | Kenoline in methanol | Tetrahydrokenoline (pyridine ring hydrogenated) | Solvent choice can direct the selectivity of hydrogenation. researchgate.net |

The reactivity of the cyclohexane ring in this compound is significantly influenced by the amino and hydroxymethyl substituents. These groups affect the conformational equilibrium of the ring and the electron density at different positions, thereby influencing its susceptibility to chemical attack.

In a cyclohexane ring, substituents can occupy either axial or equatorial positions, with the chair conformation being the most stable. jove.com There is a strong preference for bulky substituents to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org For methylcyclohexane, the equatorial conformer is more stable by approximately 7.6 kJ/mol. libretexts.org This energy difference increases with the size of the substituent. libretexts.org

For 3-Amino-cyclohexyl-methanol, both the amino and hydroxymethyl groups will have a preference for the equatorial position in the most stable chair conformation. The relative stability of the different possible cis and trans isomers will depend on the energetic cost of having one or both of these groups in an axial position. In the most stable isomer, it is expected that both the amino and hydroxymethyl groups will be in equatorial positions to minimize steric strain. researchgate.net

The electronic effects of the substituents also play a crucial role. The amino group is an electron-donating group, which can influence the reactivity of the ring in reactions involving electrophiles. Conversely, the hydroxymethyl group has a weaker electronic effect but can participate in hydrogen bonding, which can affect the molecule's interaction with catalysts and solvents.

The table below summarizes the energetic preference for equatorial substitution for various groups on a cyclohexane ring.

| Substituent | -ΔG° (kJ/mol) for Axial to Equatorial |

| -CH3 | 7.6 libretexts.org |

| -OH | 2.1-4.2 |

| -NH2 | 5.0-6.3 |

| -COOH | 5.9 |

| -CN | 0.8-1.0 |

Data is generalized from various sources on conformational analysis.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involving this compound is essential for controlling the outcome of its derivatization. Due to the bifunctional nature of the molecule (containing both an amine and an alcohol), its reactions can proceed through various pathways.

Mechanistic studies on related systems, such as the reductive amination of phenols to cyclohexylamines, suggest the involvement of bifunctional catalysts that can facilitate both hydrogenation and dehydration steps. proprep.com For instance, the synthesis of cyclohexylamine from phenol over a nickel-based catalyst involves the activation of the phenol, likely forming a ketone intermediate, which then undergoes amination and subsequent hydrogenation. proprep.com

In reactions involving the amino group, such as N-alkylation or acylation, the mechanism will typically involve the nucleophilic attack of the nitrogen atom on an electrophilic carbon. The hydrochloride salt form of the starting material means that the amine is protonated (ammonium chloride). Therefore, a base is generally required to deprotonate the amine and generate the free nucleophilic species for the reaction to proceed.

For reactions involving the hydroxyl group, such as etherification or esterification, the mechanism will depend on the reaction conditions. Acid catalysis can protonate the hydroxyl group, making it a better leaving group for substitution reactions. Base catalysis, on the other hand, can deprotonate the hydroxyl group to form a more nucleophilic alkoxide.

Given the 1,3-relationship between the amino and hydroxymethyl groups, intramolecular reactions are also a possibility under certain conditions. For example, intramolecular cyclization could lead to the formation of a bicyclic product. The stereochemistry of the starting material (cis or trans) would be a critical factor in determining the feasibility and outcome of such intramolecular reactions.

Computational and Theoretical Chemistry of 3 Amino Cyclohexyl Methanol Hydrochloride

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic structure and energetics of molecules. nih.gov For 3-Amino-cyclohexyl-methanol hydrochloride, these calculations can predict its geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state geometry of molecules by finding the lowest energy arrangement of its atoms. researchgate.net A typical DFT study on this compound would involve geometry optimization, where the bond lengths, bond angles, and dihedral angles are adjusted to find the minimum energy conformation. nih.gov

Illustrative Optimized Geometrical Parameters from a DFT Calculation:

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-C (in ring) | 1.53 - 1.54 |

| Bond Length | C-N | ~1.49 |

| Bond Length | C-O | ~1.43 |

| Bond Length | O-H | ~0.97 |

| Bond Length | N-H | ~1.02 |

This table is illustrative, showing typical values expected from DFT calculations on similar saturated systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized around the more electron-rich areas, such as the lone pairs of the oxygen atom in the hydroxyl group, while the LUMO would be distributed over the electropositive centers, including the protonated amino group. Analysis of these orbitals helps in predicting sites for nucleophilic and electrophilic attack. From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Illustrative Global Reactivity Descriptors:

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Measure of the ease of electron transfer. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, which are standard outputs of quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products, identify short-lived intermediates, and calculate the energy barriers that govern reaction rates.

Transition State Characterization and Reaction Pathway Prediction

A primary goal of reaction modeling is to identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy of a reaction. Computational methods, particularly DFT, can be used to locate and characterize transition states. researchgate.netnih.gov For a molecule like this compound, potential reactions could involve the functional groups, such as an SN2 reaction at the carbon bearing the hydroxyl group or reactions involving the amino group. youtube.com

A computational study would model the approach of a reactant, calculate the energy profile as the reaction progresses, and identify the geometry of the transition state. nih.gov This provides insight into the feasibility of a proposed mechanism and can help explain experimental outcomes or predict new reaction pathways. mdpi.com For instance, modeling an esterification reaction would involve calculating the energy barrier for the nucleophilic attack of the hydroxyl group on a carboxylic acid, revealing the step-by-step process of bond formation and breaking.

Solvation Effects and Environmental Influence on Reactivity

Reactions are rarely carried out in the gas phase; the solvent environment can dramatically influence reactivity. researchgate.net Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. Given that this compound is an ionic salt, solvation effects are particularly important.

Polar solvents like water or methanol (B129727) can stabilize charged species such as the protonated amine and any ionic intermediates or transition states, thereby altering reaction energetics. mdpi.com A computational study could compare a reaction's energy profile in the gas phase versus in a solvent, demonstrating how the solvent lowers the activation energy or even alters the preferred reaction mechanism. This analysis is critical for bridging the gap between theoretical calculations and real-world chemical processes. researchgate.net

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

The flexibility of the cyclohexane (B81311) ring means that this compound can exist in multiple conformations. Understanding this conformational landscape is key to understanding its properties.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a disubstituted cyclohexane, the substituents can be in either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, most notably 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the other two axial atoms on the same side of the ring. libretexts.org

For this compound (assuming a trans configuration as an example), two primary chair conformations exist:

Diequatorial Conformer: Both the aminomethyl and hydroxyl groups occupy equatorial positions. This conformation is generally the most stable as it minimizes steric hindrance. sapub.org

Diaxial Conformer: Both substituents are in axial positions, leading to significant 1,3-diaxial interactions and thus higher energy and lower stability. libretexts.orgsapub.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore these possibilities. nih.govresearchgate.net MM methods use a classical force field to quickly calculate the energies of different conformations, while MD simulations model the atomic motions over time, allowing for the observation of conformational changes like ring flips. nih.govstackexchange.com These simulations can map the potential energy surface and determine the relative populations of each conformer at a given temperature. researchgate.net

Illustrative Conformational Analysis of a trans-1,3-Disubstituted Cyclohexane:

| Conformer | Substituent Positions | Relative Energy (Illustrative) | Stability |

| A | -CH₂OH (eq), -NH₃⁺ (eq) | 0 kcal/mol (Reference) | Most Stable |

| B | -CH₂OH (ax), -NH₃⁺ (ax) | > 5 kcal/mol | Least Stable |

This table illustrates the general principle that equatorial positioning of bulky substituents on a cyclohexane ring is energetically favored. The exact energy difference would be determined via computational methods.

This dynamic behavior and the preference for a specific low-energy conformation are critical for determining how the molecule interacts with its environment, including other molecules or biological targets. nih.gov

Ab Initio and Semi-Empirical Methods for Conformational Preferences

The conformational flexibility of the cyclohexyl ring and the orientation of the aminomethyl and hydroxyl substituents in this compound are critical determinants of its chemical behavior. Ab initio and semi-empirical methods are powerful tools for investigating these conformational preferences.

Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are based on first principles and provide a high level of theoretical accuracy. These methods are used to calculate the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For this compound, calculations would typically focus on the chair and boat conformations of the cyclohexane ring and the axial versus equatorial positioning of the substituents. The relative energies of these conformers determine their population at a given temperature.

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative. While not as rigorous as ab initio methods, they are well-suited for scanning the conformational space of larger molecules. These methods would be employed to perform initial conformational searches to identify a broad range of possible low-energy structures, which can then be further refined using higher-level ab initio calculations.

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method Type | Examples | Strengths | Limitations | Application to this compound |

| Ab Initio | Hartree-Fock (HF), Density Functional Theory (DFT), Møller-Plesset (MP2) | High accuracy, based on first principles. | Computationally expensive, limited to smaller systems. | Accurate determination of relative energies of chair/boat and axial/equatorial conformers. |

| Semi-Empirical | AM1, PM3, MNDO | Fast computation, suitable for large molecules. | Lower accuracy due to parameterization. | Initial screening of a wide range of possible conformations. |

Intramolecular Interactions and Hydrogen Bonding Analysis

The presence of both a hydroxyl (-OH) and an amino (-NH2) group, which is protonated in the hydrochloride salt form (-NH3+), allows for the formation of significant intramolecular hydrogen bonds in this compound. These interactions play a crucial role in stabilizing certain conformations.

Computational methods can precisely model these hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a common approach used to analyze the electron density distribution and characterize the nature of chemical bonds, including hydrogen bonds. By identifying bond critical points (BCPs) between the hydrogen donor (N-H or O-H) and the acceptor atom (O or Cl-), the strength and nature of the intramolecular interactions can be quantified.

Natural Bond Orbital (NBO) analysis is another powerful tool that examines the delocalization of electron density between orbitals. This analysis can reveal the stabilizing energy associated with donor-acceptor interactions that correspond to hydrogen bonding. For this compound, NBO analysis would likely show strong interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the N-H bonds, and vice versa, depending on the conformation.

Table 2: Key Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Stabilizing Effect |

| Hydrogen Bond | -NH3+ | -OH | Stabilizes specific conformers, influences ring puckering. |

| Hydrogen Bond | -OH | Cl- | Influences the orientation of the hydroxyl group relative to the ring. |

| Hydrogen Bond | -NH3+ | Cl- | Contributes to the overall stability of the salt form. |

Rational Design and Prediction of this compound Derivatives

The insights gained from the computational analysis of this compound can be leveraged for the rational design of new derivatives with tailored properties. By understanding the structure-property relationships, modifications can be strategically introduced to enhance desired characteristics.

For instance, if a particular conformation is found to be essential for a specific biological activity, derivatives can be designed to lock the molecule into that preferred geometry. This could involve introducing bulky substituents or creating cyclic analogs.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this predictive process. By building a statistical model that correlates the structural or physicochemical properties of a series of compounds with their biological activity, the activity of novel, yet-to-be-synthesized derivatives can be predicted. Molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment) and steric parameters (e.g., molecular volume, surface area), calculated for this compound and its hypothetical derivatives, would serve as inputs for these QSAR models.

Molecular docking simulations can also be employed to predict how well designed derivatives might bind to a specific biological target, such as a receptor or enzyme. These simulations would dock the 3D structures of the derivatives into the active site of the target, providing a prediction of the binding affinity and mode.

Table 3: Strategies for Derivative Design

| Design Strategy | Objective | Computational Tools | Example Modification |

| Conformational Restriction | Enhance activity by locking in the active conformation. | Conformational analysis, Molecular dynamics. | Introduction of a second ring system. |

| QSAR Modeling | Predict activity of novel compounds. | Calculation of molecular descriptors, Statistical analysis. | Varying substituents on the cyclohexyl ring. |

| Molecular Docking | Predict binding affinity to a biological target. | Docking algorithms, Scoring functions. | Modifying functional groups to improve interactions with the active site. |

Role of 3 Amino Cyclohexyl Methanol Hydrochloride in the Construction of Complex Molecular Architectures

Building Block in the Synthesis of Chiral Amino Alcohol Derivatives

The synthesis of enantiomerically pure amino alcohols is of paramount importance in medicinal chemistry and materials science, as the stereochemistry of these molecules often dictates their biological activity and physical properties. 3-Amino-cyclohexyl-methanol hydrochloride, in its various stereoisomeric forms, presents a readily available chiral pool starting material for the synthesis of more complex chiral amino alcohol derivatives.

A notable example is the practical synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol, a key intermediate in the preparation of novel microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitors, which are targeted for the treatment of inflammation and pain. Researchers have developed a concise synthetic route to this specific enantiomerically enriched amino alcohol, highlighting the value of the 3-aminocyclohexyl-methanol scaffold in accessing biologically active molecules. The synthesis starts from a commercially available and low-cost starting material, making it an attractive approach for large-scale production. The resulting amino alcohol, [(1S,3S)-3-aminocyclohexyl]methanol, can be conveniently stored as its carbamate (B1207046) derivative, which is shelf-stable and can be converted back to the free amine on demand.

Furthermore, biocatalytic methods have been employed for the stereoselective synthesis of 3-substituted cyclohexylamine (B46788) derivatives, which are closely related to 3-amino-cyclohexyl-methanol. These methods utilize enzymes to achieve high levels of stereocontrol, starting from prochiral diketones. Through a three-step biocatalytic cascade involving a hydrolase, a lipase, and a transaminase, it is possible to obtain single diastereomers of 3-substituted cyclohexylamine derivatives with excellent enantiomeric excess. This approach underscores the potential of combining the 3-aminocyclohexyl core with enzymatic transformations to generate a library of chiral amino alcohol derivatives.

Precursor for Advanced Organic Intermediates

Beyond its direct use as a building block, this compound functions as a valuable precursor for the generation of advanced organic intermediates, which can then be utilized in more complex synthetic transformations.

Stereodefined Intermediates for Multi-Component Reactions

While specific examples detailing the use of this compound in multi-component reactions (MCRs) are not extensively documented in the readily available literature, its structure is well-suited for such applications. The presence of both a primary amine and a primary alcohol allows for sequential or simultaneous reactions with various reagents in an MCR setting. For instance, the amino group can react with an aldehyde and an isocyanide in a Ugi reaction, while the hydroxyl group could be derivatized in a subsequent step or participate in a different MCR. The rigid cyclohexane (B81311) backbone would impart a degree of conformational constraint, potentially influencing the stereochemical outcome of these reactions and leading to the formation of highly substituted, stereodefined products.

Scaffolds for Ring Expansion or Contraction Studies

The cyclohexane framework of this compound provides a robust scaffold for investigating ring expansion and contraction reactions. The amino and hydroxyl functionalities can be used as handles to introduce reactive groups that facilitate these transformations. For example, diazotization of the amino group could lead to a carbocation intermediate that undergoes a Tiffeneau-Demjanov-type ring expansion, yielding a cycloheptanone (B156872) derivative. Conversely, oxidative cleavage of the bond between the carbon bearing the hydroxymethyl group and its neighbor could initiate a ring contraction sequence. These studies are fundamental to the development of new synthetic methodologies for accessing different ring systems from readily available starting materials.

Development of Diverse Cyclohexane-Based Architectures

The inherent stereochemistry and functionality of this compound make it an ideal starting point for the synthesis of a wide variety of cyclohexane-based architectures. The cyclohexane ring can serve as a central scaffold upon which diverse functional groups and molecular extensions can be appended.

The synthesis of mPGES-1 inhibitors from [(1S,3S)-3-Aminocyclohexyl]methanol is a prime example of developing a complex cyclohexane-based architecture with a specific biological target. In this context, the amino and methanol (B129727) groups serve as points for the attachment of other molecular fragments necessary for potent and selective inhibition of the enzyme. The stereochemistry of the cyclohexane ring is crucial for the proper orientation of these fragments within the enzyme's active site.

Advanced Applications in Chemical Catalysis and Material Science Non Biological

Utilization as Ligands in Asymmetric Catalysis

The true and commercial potential of 3-Amino-cyclohexyl-methanol is realized in the field of asymmetric catalysis, where chiral molecules are used to create an excess of one enantiomer of a product. Derivatives of this compound are strategically employed as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

The synthesis of effective chiral ligands from 3-Amino-cyclohexyl-methanol involves the chemical modification of its amine and/or hydroxyl groups to introduce moieties capable of coordinating with transition metals. A common strategy is the conversion of the amino alcohol into aminophosphine, phosphinothiourea, or P,N-ligands, which are highly effective in a variety of catalytic reactions.

The general approach to synthesizing these ligands often begins with protecting one of the functional groups while the other is modified. For instance, the amino group can be protected (e.g., as a Boc-carbamate) to allow for selective modification of the hydroxyl group, such as conversion to a tosylate. This tosylate can then be displaced by a phosphide (B1233454) nucleophile. Subsequent deprotection of the amine yields a β-aminophosphine ligand. Alternatively, the amine can react directly with reagents like isothiocyanates to form thiourea (B124793) derivatives, which can act as bifunctional organocatalysts through hydrogen-bonding capabilities.

A key example of a related synthesis involves the reaction of a cyclic precursor, 7-azabicyclo[4.1.0]heptane, with phosphorus nucleophiles under acidic conditions to create trans-1-Amino-2-diphenylphosphino-cyclohexane. researchgate.net This highlights a common synthetic route for creating cyclohexane-based P,N-ligands. Such ligands, derived from enantiomerically pure starting materials, are crucial for inducing high levels of stereoselectivity in metal-catalyzed reactions.

Ligands derived from 3-Amino-cyclohexyl-methanol are particularly effective in enantioselective hydrogenations and carbon-carbon (C-C) bond-forming reactions, which are fundamental transformations in organic synthesis.

Enantioselective Hydrogenation: In asymmetric hydrogenation, a chiral catalyst, typically a complex of a transition metal (like rhodium, ruthenium, or iridium) with a chiral ligand, is used to add two hydrogen atoms across a double bond (C=C, C=O, C=N) with high enantioselectivity. rsc.orgresearchgate.net Ligands based on the 3-Amino-cyclohexyl-methanol scaffold can create a rigid and well-defined chiral pocket around the metal center. This steric and electronic environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. For example, ruthenium catalysts bearing chiral biphenyl (B1667301) diphosphine ligands have shown high efficiency in the hydrogenation of various functionalized olefins and ketones. rsc.org Similarly, iridium catalysts are highly effective for the asymmetric hydrogenation of imines and N-heteroaromatics. researchgate.net Chiral diamine ligands derived from aminoquinolines have been successfully used in the rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, achieving excellent yields and moderate to high enantiomeric excesses (ee). rsc.org

Enantioselective C-C Bond Formation: The formation of carbon-carbon bonds is central to building molecular complexity. Chiral ligands are instrumental in controlling the stereochemistry of these reactions.

Mannich Reaction: This reaction forms a β-amino carbonyl compound through the reaction of an aldehyde, an amine, and a ketone. researchgate.net The use of a chiral catalyst ensures that the new stereocenter is formed with high enantiopurity.

Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral Ni(II) complexes have been used to perform asymmetric Michael additions to synthesize chiral trifluoromethyl-containing amino acids with high diastereoselectivity. mdpi.com

Aldol Condensation: This reaction joins two carbonyl compounds to form a β-hydroxy carbonyl compound. nih.gov Catalytic, asymmetric versions of this reaction rely on chiral catalysts to deliver products with high enantiomeric purity.

The table below summarizes representative results for analogous catalytic systems, demonstrating the potential efficacy of ligands derived from 3-Amino-cyclohexyl-methanol.

| Transformation | Catalyst System (Analogous) | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | [Rh(Cp*)Cl(L)]Cl (L=Chiral Diamine) | Dihydroisoquinoline | >99 | 69 | rsc.org |

| Asymmetric Hydrogenation | Ru((S)-di-t-Bu-MeOBIPHEP)(BF4)2 | β-Keto Ester | 97 | 96 | rsc.org |

| Asymmetric Michael Addition | Chiral Ni(II) Complex | β-Trifluoromethylated-α,β-unsaturated ketone | 78 | 85 (dr) | mdpi.com |

| Asymmetric Carboetherification/Hydrogenation | Pd2(dba)3·CHCl3 / (S,S)-ligand | Propargylic Amine Derivative | 79 | 94 | nih.gov |

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For catalytic cycles involving ligands derived from 3-Amino-cyclohexyl-methanol, the mechanism typically involves several key steps. In an asymmetric transfer hydrogenation, for example, the pre-catalyst is first activated. researchgate.net The chiral ligand, coordinated to the metal center (e.g., Rhodium), reacts with a hydrogen source (like a formic acid/triethylamine mixture) to form a reactive metal-hydride species. researchgate.netrsc.org

The substrate (e.g., an imine) coordinates to this chiral metal-hydride complex. The pre-organization of the substrate within the chiral environment of the ligand dictates the face of the double bond that will be hydrogenated. The hydride is then transferred from the metal to the carbon of the C=N bond, and subsequent protonation yields the chiral amine product. Kinetic studies have shown that the reaction order can vary depending on substrate and reagent concentrations, which can be influenced by equilibria between the hydrogen source, base, and substrate. researchgate.net The efficiency of the catalyst is regenerated, allowing it to participate in another cycle. The rigidity of the cyclohexyl backbone in the ligand is advantageous as it reduces conformational flexibility, leading to a more defined transition state and typically higher enantioselectivity.

Integration into Novel Materials (e.g., Polymers, Frameworks)

The dual functionality of 3-Amino-cyclohexyl-methanol hydrochloride also positions it as a versatile building block for the synthesis of advanced materials with tailored properties.

The presence of both an amine (-NH2) and a hydroxyl (-CH2OH) group allows 3-Amino-cyclohexyl-methanol to act as an AB-type monomer for step-growth polymerization. This bifunctionality is essential for creating linear polymers. For instance, related bifunctional cyclohexane (B81311) monomers like 1,4-cyclohexanediamine and [4-(aminomethyl)cyclohexyl]methanol (B93137) are used in the synthesis of high-performance polyamides and polyesters. rsc.orgbiosynth.comgoogle.com

Polyamides: Through polycondensation reactions, where the amine group of one monomer reacts with an activated carboxylic acid group (or a diacid comonomer), a polyamide chain can be formed. The incorporation of the cyclohexane ring into the polymer backbone imparts rigidity, enhances thermal stability, and can improve mechanical properties compared to purely aliphatic polymers. researchgate.netgoogle.com

Polyurethanes: The hydroxyl group can react with isocyanates to form polyurethanes, while the amine group can react to form polyureas.

Polyesters: The hydroxyl group can participate in polycondensation with dicarboxylic acids to form polyesters. The properties of these polymers, such as their glass transition temperature, crystallinity, and solubility, can be tuned by the stereochemistry (cis/trans) of the cyclohexane ring. researchgate.netresearchgate.net Polymers rich in the trans isomer are often semicrystalline and exhibit higher thermal stability. researchgate.net

The ability to use monomers with defined stereochemistry allows for precise control over the final properties of the material, making derivatives of 3-Amino-cyclohexyl-methanol attractive for creating specialized polymers.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and coordination bonds. rsc.orgmdpi.com 3-Amino-cyclohexyl-methanol is an excellent candidate for incorporation into such assemblies, particularly metal-organic frameworks (MOFs).

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.govrsc.org The amine and hydroxyl groups of 3-Amino-cyclohexyl-methanol can act as coordination sites for metal ions and/or as hydrogen bond donors and acceptors. nih.govnih.gov

In the design of a MOF, 3-Amino-cyclohexyl-methanol could be modified, for example, by adding a carboxylic acid group to create an amino acid-like linker. Such linkers can then be reacted with metal salts (e.g., of Zinc, Cobalt, or Zirconium) to form a porous, three-dimensional framework. nih.govnih.gov The chirality of the linker can be transferred to the final MOF, creating homochiral frameworks. These chiral porous materials have significant potential in applications such as enantioselective separations and asymmetric catalysis, where the framework itself acts as the catalyst. nih.govnih.gov The functional groups (-NH2, -OH) that are not involved in forming the primary framework can line the pores, creating a specific chemical environment that can selectively interact with guest molecules. rsc.org

Challenges and Future Research Directions in 3 Amino Cyclohexyl Methanol Hydrochloride Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future research must focus on designing synthetic routes to 3-Amino-cyclohexyl-methanol hydrochloride that maximize atom economy. nih.gov This involves prioritizing reaction types that are inherently economical, such as addition reactions, cycloadditions, and rearrangements, where most or all reactant atoms are retained in the product. rsc.orgnih.gov Catalytic processes, particularly those involving redox-neutral transformations, are highly desirable as they can circumvent the need for stoichiometric oxidants or reductants. chemistryviews.org For instance, developing a catalytic route that transforms readily available feedstocks directly into the aminocyclohexane core would represent a significant advancement over classical methods.

Table 1: Comparison of Hypothetical Synthetic Pathways

| Metric | Traditional Pathway (Hypothetical) | Atom-Economical Pathway (Future Goal) |

|---|---|---|

| Key Transformations | Protection of amine, oxidation of a precursor, reduction of a nitrile/amide, deprotection. | Catalytic tandem reaction, one-pot synthesis from simple precursors. |

| Atom Economy | Low (<40%) | High (>80%) |

| Number of Steps | 5-7 steps | 1-3 steps |

| Byproducts | Protective group waste, spent oxidants/reductants, salts. | Minimal, potentially only water or other small molecules. nih.gov |

| Catalysis | Often relies on stoichiometric reagents. | Employs recyclable metal or organocatalysts. beilstein-journals.org |

Exploration of Novel Reactivity and Unprecedented Transformations

The dual functionality of this compound—an amino group and a hydroxyl group—on a conformationally restricted cyclohexane (B81311) scaffold provides a platform for exploring novel chemical transformations. While the individual reactivity of amines and alcohols is well-documented, their interplay within this specific structure could lead to unprecedented chemical behavior.

Future investigations should aim to move beyond simple acylation or alkylation and explore more complex transformations. For example, the development of intramolecular cyclization reactions could yield novel bicyclic heterocyclic systems with interesting structural and electronic properties. The compound could also serve as a versatile building block in multicomponent reactions, where its two functional groups react sequentially or concurrently to rapidly build molecular complexity. Furthermore, derivatives of this compound could be designed to act as unique Michael acceptors or donors, a reactivity pattern that has proven highly potent in other chemical systems. nih.gov

Table 2: Potential Reactive Sites and Novel Transformations

| Functional Group | Potential Novel Reaction | Desired Outcome |

|---|---|---|

| Amino Group (-NH₂) | Participation in catalytic C-H amination. | Direct formation of N-heterocycles. |

| Hydroxyl Group (-CH₂OH) | Use in redox-neutral coupling with nitriles. chemistryviews.org | Atom-economical formation of amides or esters. |

| Both Groups | Tandem condensation/cyclization reactions. | Single-step synthesis of fused ring systems. researchgate.net |

| Cyclohexyl Scaffold | Ring-opening metathesis of a derivative. | Access to functionalized acyclic structures. |

Advanced Stereochemical Control in Complex Derivatizations

3-Amino-cyclohexyl-methanol possesses multiple stereocenters, meaning it can exist as several stereoisomers. The spatial arrangement of the amino and methanol (B129727) substituents (cis/trans isomers) and the chirality of the carbon atoms (R/S enantiomers) are critical, as different isomers can exhibit vastly different properties. Therefore, a significant challenge lies in the ability to selectively synthesize and derivatize a single, desired stereoisomer.

Future research must focus on developing highly stereoselective synthetic methods. This includes the application of modern asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over another. beilstein-journals.org Techniques such as organocatalyzed iminium ion formation or tandem reaction sequences like the Overman rearrangement followed by ring-closing metathesis have shown great promise in controlling stereochemistry in similar cyclic systems. nih.gov The synthesis of specific stereoisomers of related aminocyclitols has been achieved through strategic manipulation of cyclic intermediates like epoxides and cyclic sulfates, providing a roadmap for similar approaches here. beilstein-journals.org

Table 3: Importance of Stereoisomers in Derivatization

| Stereoisomer (Example) | Hypothetical Property | Rationale |

|---|---|---|

| (1R, 3R)-isomer | High affinity for Target A | Precise 3D orientation of functional groups matches the binding site. |

| (1S, 3S)-isomer | High affinity for Target B | Enantiomeric relationship leads to differential interaction with a chiral environment. |

| cis-isomer | Forms specific intramolecular H-bonds | Proximity of functional groups allows for self-structuring. |

| trans-isomer | Acts as a rigid linker in a polymer | Functional groups are oriented outwards, ideal for connecting monomer units. |

Interdisciplinary Approaches Integrating Computational and Experimental Studies

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. Computational methods, such as Density Functional Theory (DFT), can predict a molecule's geometric and electronic properties, helping to rationalize its reactivity and guide experimental design. researchgate.net This integrated approach can save significant time and resources by prioritizing the most promising synthetic routes and molecular targets.

Future directions should involve the routine use of computational modeling to study this compound and its derivatives. nih.gov For instance, computational tools can be used to:

Predict the most stable conformations of different stereoisomers.

Model transition states to understand reaction mechanisms and predict stereochemical outcomes.

Simulate intermolecular interactions, such as how a derivative might bind to a surface or another molecule. mdpi.com

Calculate theoretical properties that can be correlated with experimental data (e.g., NMR spectra).